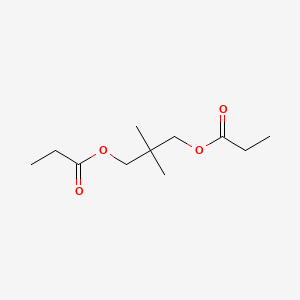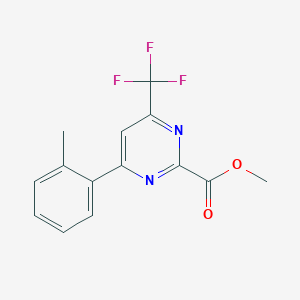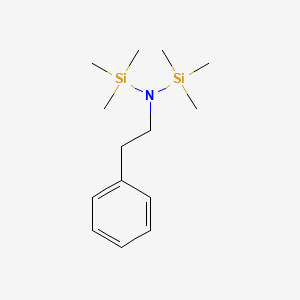![molecular formula C15H26BNO2 B13730303 (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a bicyclic structure with a boron-containing dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[32One common method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated bicyclic precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the dioxaborolane group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the bicyclic core or the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic core .
科学研究应用
Chemistry
In chemistry, (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and catalysts. Its boron-containing group imparts unique properties to these materials, enhancing their performance in various applications .
作用机制
The mechanism by which (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bicyclic core can interact with hydrophobic pockets in target proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
- tert-Butyl (1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene apart from similar compounds is its unique bicyclic structure combined with the boron-containing dioxaborolane group. This combination provides distinct reactivity and binding properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H26BNO2 |
|---|---|
分子量 |
263.19 g/mol |
IUPAC 名称 |
(1R,5S)-8-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C15H26BNO2/c1-6-17-12-7-8-13(17)10-11(9-12)16-18-14(2,3)15(4,5)19-16/h9,12-13H,6-8,10H2,1-5H3/t12-,13+/m1/s1 |
InChI 键 |
TYZULRATUNKZQS-OLZOCXBDSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3CC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


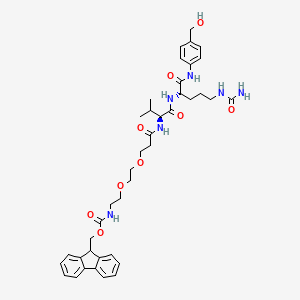
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
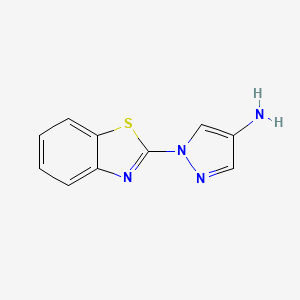
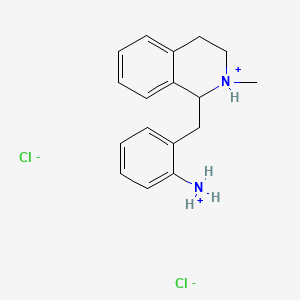
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
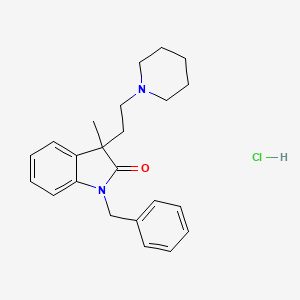
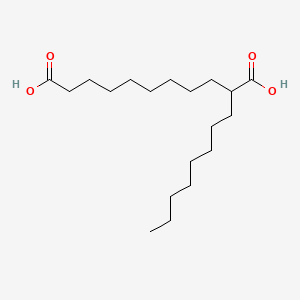
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
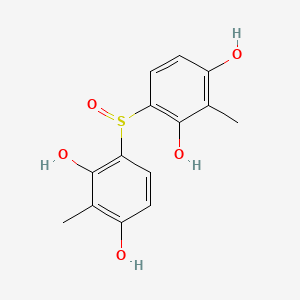
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
